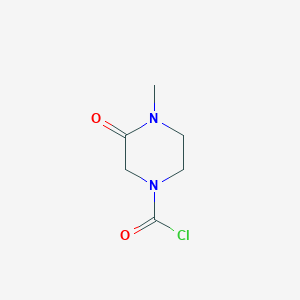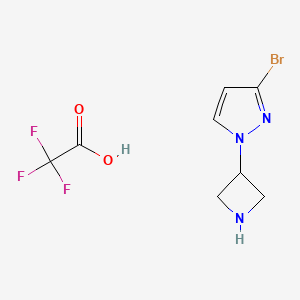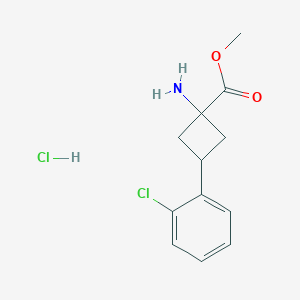
Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with significant applications in pharmaceutical and organic synthesis. It is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a chlorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine and a chlorophenyl derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using automated systems to control the reaction parameters. The process includes steps such as mixing, heating, and purification to obtain the final product in a highly pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs with therapeutic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 1-amino-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylate hydrochloride
Uniqueness: Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group differentiates it from other similar compounds and influences its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C12H15Cl2NO2 |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI-Schlüssel |
AICRQUDZTAZEQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
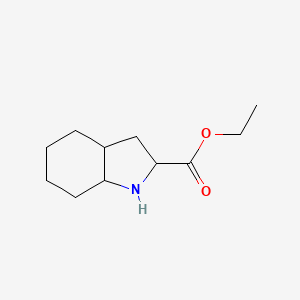

![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
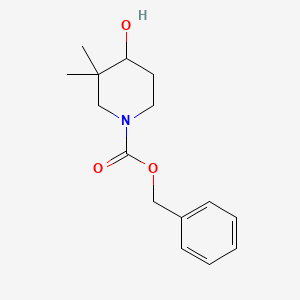

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
